molecular formula C10H8BrFN4O B1459049 5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine CAS No. 1620482-41-8

5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine

Cat. No.: B1459049
CAS No.: 1620482-41-8
M. Wt: 299.1 g/mol
InChI Key: ITZRFJOYIBVJFT-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine is a chemical compound with the CAS Number: 1620482-41-8 . It has a molecular weight of 299.1 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrFN4O/c11-6-3-5(12)1-2-7(6)17-8-4-15-10(14)16-9(8)13/h1-4H,(H4,13,14,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C .

Scientific Research Applications

Synthetic Chemistry and Material Science Applications

Several studies have demonstrated the potential of derivatives of pyrimidine, like 5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine, in synthetic chemistry and material sciences. For instance, fluoroionophores based on diamine-salicylaldehyde derivatives have been developed, showing unique spectra diversity and metal recognition capabilities, particularly for Zn+2 in various solutions, indicating their potential in cellular metal staining and fluorescence methods (Hong et al., 2012).

Moreover, fluorinated polyimides synthesized from novel fluorinated diamine monomers have exhibited impressive solubility in common organic solvents, exceptional thermal stability, and desirable mechanical properties, making them suitable for various high-performance applications (Yang & Hsiao, 2004).

DNA Studies and Nucleoside Modifications

Compounds within the same class have been used in DNA studies and nucleoside modifications. For example, oligonucleotides containing halogenated purine and pyrimidine bases have been synthesized, showing increased thermal stability in duplexes and potential applications in DNA, RNA hybrids, and DNA with parallel chain orientation (Becher et al., 2001).

Safety and Hazards

The safety information available indicates that the compound has the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . Please refer to the MSDS for more detailed safety information .

Properties

IUPAC Name

5-(2-bromo-4-fluorophenoxy)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN4O/c11-6-3-5(12)1-2-7(6)17-8-4-15-10(14)16-9(8)13/h1-4H,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZRFJOYIBVJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226080
Record name 2,4-Pyrimidinediamine, 5-(2-bromo-4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620482-41-8
Record name 2,4-Pyrimidinediamine, 5-(2-bromo-4-fluorophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620482-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Pyrimidinediamine, 5-(2-bromo-4-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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